molecular formula C11H7N3O5 B1387135 5'-Nitro-2-oxo-2H-1,2'-bipyridine-3-carboxylic acid CAS No. 1170403-82-3

5'-Nitro-2-oxo-2H-1,2'-bipyridine-3-carboxylic acid

Cat. No.: B1387135
CAS No.: 1170403-82-3
M. Wt: 261.19 g/mol
InChI Key: GDFASEAHMVDCOE-UHFFFAOYSA-N
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Description

5’-Nitro-2-oxo-2H-1,2’-bipyridine-3-carboxylic acid is an organic compound that belongs to the class of bipyridine derivatives This compound is characterized by the presence of a nitro group, a carboxylic acid group, and a bipyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Nitro-2-oxo-2H-1,2’-bipyridine-3-carboxylic acid typically involves the following steps:

    Oxidation: The oxidation of the bipyridine core to introduce the oxo group can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production methods for 5’-Nitro-2-oxo-2H-1,2’-bipyridine-3-carboxylic acid may involve large-scale nitration, oxidation, and carboxylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5’-Nitro-2-oxo-2H-1,2’-bipyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.

    Substitution: The carboxylic acid group can undergo substitution reactions to form esters, amides, and other derivatives.

    Complexation: The bipyridine core can form coordination complexes with metal ions, which are useful in catalysis and materials science.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst, and ethanol as a solvent.

    Substitution: Alcohols or amines, acid catalysts, and organic solvents.

    Complexation: Metal salts (e.g., copper sulfate, nickel chloride), bipyridine ligand, and aqueous or organic solvents.

Major Products

    Reduction: 5’-Amino-2-oxo-2H-1,2’-bipyridine-3-carboxylic acid.

    Substitution: Esters and amides of 5’-Nitro-2-oxo-2H-1,2’-bipyridine-3-carboxylic acid.

    Complexation: Metal-bipyridine complexes.

Scientific Research Applications

5’-Nitro-2-oxo-2H-1,2’-bipyridine-3-carboxylic acid has a wide range of scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with catalytic properties.

    Biology: Investigated for its potential as an inhibitor of certain enzymes and as a probe for studying biological processes.

    Medicine: Explored for its potential therapeutic applications, including as an antimicrobial and anticancer agent.

    Industry: Utilized in the development of advanced materials, such as metal-organic frameworks and sensors.

Mechanism of Action

The mechanism of action of 5’-Nitro-2-oxo-2H-1,2’-bipyridine-3-carboxylic acid involves its interaction with molecular targets through its functional groups:

    Nitro Group: Can undergo reduction to form reactive intermediates that interact with biological molecules.

    Bipyridine Core: Acts as a chelating agent, forming stable complexes with metal ions, which can modulate the activity of metalloenzymes.

    Carboxylic Acid Group: Participates in hydrogen bonding and electrostatic interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bipyridine-5,5’-dicarboxylic acid: Similar bipyridine core with carboxylic acid groups, but lacks the nitro and oxo groups.

    5,5’-Dinitro-2,2’-bipyridine: Contains two nitro groups but lacks the carboxylic acid and oxo groups.

    2,2’-Bipyridine-4,4’-dicarboxylic acid: Similar structure with carboxylic acid groups at different positions.

Uniqueness

5’-Nitro-2-oxo-2H-1,2’-bipyridine-3-carboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the nitro, oxo, and carboxylic acid groups allows for diverse interactions with molecular targets and metal ions, making it a versatile compound for various applications.

Properties

IUPAC Name

1-(5-nitropyridin-2-yl)-2-oxopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O5/c15-10-8(11(16)17)2-1-5-13(10)9-4-3-7(6-12-9)14(18)19/h1-6H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDFASEAHMVDCOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C(=C1)C(=O)O)C2=NC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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